BT173

HIPK2 Allosteric inhibition Protein-protein interaction

BT173 (CAS 2232180-74-2) is the only commercially available chemical probe that selectively disrupts the HIPK2-Smad3 protein-protein interaction without inhibiting HIPK2 kinase activity. Unlike ATP-competitive inhibitors that broadly suppress HIPK2 function and introduce confounding off-target effects, BT173's allosteric mechanism preserves p53 tumor suppressor signaling while blocking TGF-β1/Smad3-driven fibrosis. Validated in UUO and Tg26 renal fibrosis models, BT173 enables researchers to cleanly dissect HIPK2's scaffolding roles from its kinase-dependent functions. Its minimal cellular toxicity (<10 µM) makes it ideal for chronic in vitro studies. Procure high-purity BT173 for reproducible, publication-grade mechanistic fibrosis research.

Molecular Formula C18H12BrN3O2
Molecular Weight 382.217
Cat. No. B1192418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBT173
SynonymsBT173
Molecular FormulaC18H12BrN3O2
Molecular Weight382.217
Structural Identifiers
SMILESCOC1=CC=C2C=C(C3=NC(C4=CC=C(Br)C=C4)=NO3)C=NC2=C1
InChIInChI=1S/C18H12BrN3O2/c1-23-15-7-4-12-8-13(10-20-16(12)9-15)18-21-17(22-24-18)11-2-5-14(19)6-3-11/h2-10H,1H3
InChIKeyIZEKVHBNUXXZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BT173 Chemical Probe Procurement Guide: Allosteric HIPK2 Inhibitor for Renal Fibrosis Research


BT173 (CAS 2232180-74-2) is a quinoline-oxadiazole small molecule identified as a novel allosteric inhibitor of Homeodomain Interacting Protein Kinase 2 (HIPK2). Its molecular formula is C18H12BrN3O2, with a molecular weight of 382.21 g/mol . BT173 is used as a chemical probe in fibrotic disease research. Critically, its mechanism of action diverges from classical ATP-competitive kinase inhibitors: BT173 binds to HIPK2 and allosterically disrupts the HIPK2-Smad3 protein-protein interaction (PPI), thereby inhibiting the TGF-β1/Smad3 signaling pathway without suppressing HIPK2 kinase activity . In in vivo models, BT173 administration decreased Smad3 phosphorylation and mitigated renal fibrosis and extracellular matrix deposition in unilateral ureteral obstruction (UUO) and Tg26 mouse models of renal fibrosis [1].

Why BT173 Cannot Be Substituted with Generic ATP-Competitive HIPK2 or MAPK Inhibitors


Generic substitution of BT173 with other in-class HIPK2 inhibitors or commonly used p38 MAPK inhibitors (like SB203580) is scientifically invalid due to fundamental differences in mechanism of action and target engagement [1]. BT173 functions as an allosteric inhibitor, specifically disrupting the HIPK2-Smad3 protein-protein interaction without inhibiting the kinase activity of HIPK2 or affecting p53 activation . In contrast, ATP-competitive inhibitors like TBID (IC₅₀=0.33 µM) broadly suppress HIPK2 kinase function [2], and non-specific inhibitors like SB203580 show negligible efficacy against HIPK2 (IC₅₀ > 40 µM) [3]. Using a generic ATP-competitive inhibitor would abolish the HIPK2-dependent transcriptional activity on p53 (a critical tumor suppressor pathway), introducing confounding variables and potential cellular toxicity not observed with BT173 . BT173 is the only commercially available chemical probe that permits researchers to selectively interrogate HIPK2's scaffolding function in the TGF-β/Smad3 axis without ablating its kinase-dependent functions.

BT173 Quantitative Differentiation Evidence vs. HIPK2 Inhibitor Comparators


Mechanism of Action Divergence: Allosteric PPI Inhibition vs. ATP-Competitive Kinase Inhibition

BT173 does not inhibit HIPK2 kinase activity. Instead, it allosterically disrupts the HIPK2-Smad3 protein-protein interaction. This is a stark contrast to ATP-competitive inhibitors like TBID, which block the kinase catalytic domain [1]. An in vitro luciferase reporter assay confirmed BT173 significantly suppressed Smad3 activity in a dose-response manner (p < 0.05), while a radiometric kinase assay found BT173 had no inhibition on HIPK2 kinase activity [2].

HIPK2 Allosteric inhibition Protein-protein interaction Chemical biology

Functional Selectivity: Spares p53 Pathway While Suppressing TGF-β/Smad3-Driven Fibrosis

BT173 selectively inhibits the TGF-β1/Smad3 pathway. Critically, this is achieved without significant inhibition of p53 activation, a common off-target effect of pan-HIPK2 kinase inhibitors [1]. In contrast, genetic knockout of HIPK2 or inhibition of its kinase activity ablates both profibrotic Smad3 signaling and tumor-suppressive p53 functions. Kinase-dead HIPK2 mutant overexpression or administration of BT173, an allosteric inhibitor of HIPK2-Smad3 interaction, markedly attenuated renal fibrosis in mouse models, indicating that HIPK2 requires both the kinase activity and its interaction with Smad3 to promote TGF-β–mediated renal fibrosis [2].

TGF-beta Smad3 p53 Renal fibrosis Selectivity

In Vivo Antifibrotic Efficacy in Multiple Gold-Standard Murine Models of CKD

BT173 has demonstrated robust antifibrotic efficacy in two distinct, widely accepted in vivo models of chronic kidney disease (CKD) [1]. Administration of BT173 decreased Smad3 phosphorylation and mitigated renal fibrosis and deposition of extracellular matrix in both the unilateral ureteral obstruction (UUO) model and the Tg26 mouse model of HIV-associated nephropathy (HIVAN) [2]. In a separate study, BT173 was administered at a daily dose of 20 mg/kg of body weight for 74 days starting at P16 to allosterically inhibit HIPK2-mediated stimulation of Smad3 signaling [3].

Renal fibrosis CKD UUO HIVAN Preclinical efficacy

Favorable Early Safety Profile: Minimal Cytotoxicity and Lack of Systemic Adverse Effects

An early safety assessment indicates BT173 exhibits minimal toxicity. A study showed that BT173 concentrations of <10 µM induced minimal toxicity to 293T cells [1]. Furthermore, research suggests BT173 specifically blocked the TGF-β/Smad3 pathway to attenuate renal fibrosis without causing adverse systemic effects [2]. This is a significant differentiation from many kinase inhibitors that carry a high toxicity burden. In contrast, the ATP-competitive HIPK2 inhibitor TBID, while potent in vitro (IC₅₀ = 0.33 µM), showed a substantial drop in cellular potency, with an IC₅₀ for reducing HIPK2 activity in cells about two orders of magnitude higher (approximately 50 µM), which may necessitate higher, potentially more toxic doses in vivo [3].

Cytotoxicity In vivo safety Tolerability Drug development

Validated Physicochemical Properties: Optimized Solubility for In Vitro and In Vivo Assays

BT173 has been subject to iterative chemical optimization to improve its physicochemical properties for research use. According to sources, iterative cycles of chemical synthesis and biological assays were used to optimize the solubility, bioavailability, and potency of BT173 for TGF-β/Smad3 pathway inhibition [1]. The compound is reported to be soluble in DMSO, with one vendor specifying a solubility of 2 mg/mL (5.23 mM) in DMSO, achievable with ultrasonic warming and heating to 60°C [2]. This is a critical practical differentiator from early research tool compounds that often exhibit poor solubility, hindering their use in reliable cellular and in vivo assays.

Solubility DMSO Formulation Drug discovery Chemical probe

Recommended BT173 Procurement and Research Application Scenarios


Mechanistic Dissection of HIPK2 Scaffolding vs. Kinase Functions in Fibrosis

Procure BT173 to selectively inhibit the HIPK2-Smad3 protein-protein interaction without affecting HIPK2 kinase activity. This is essential for experiments designed to distinguish between HIPK2's kinase-dependent roles (e.g., p53 activation) and its scaffolding role in driving TGF-β/Smad3-mediated fibrosis. This application is directly supported by evidence showing BT173 does not inhibit HIPK2 kinase activity [1].

Validating TGF-β/Smad3 Pathway Dependency in In Vivo Renal Fibrosis Models

Use BT173 as a chemical probe in preclinical mouse models of CKD (e.g., UUO, HIVAN/Tg26) to pharmacologically validate the therapeutic hypothesis that disrupting HIPK2-Smad3 interactions mitigates renal fibrosis. This application is grounded in in vivo data demonstrating that BT173 administration decreases Smad3 phosphorylation and mitigates renal fibrosis and ECM deposition in these specific models [2].

Long-Term Cell-Based Assays for Fibrotic Gene Expression with Reduced Cytotoxicity

Employ BT173 in prolonged cell culture experiments to study the chronic effects of TGF-β1/Smad3 pathway suppression on profibrotic gene expression. This scenario is recommended due to BT173's demonstrated minimal toxicity (<10 µM induced minimal toxicity to 293T cells) [3], which reduces the confounding influence of compound-induced cell death compared to more toxic, pan-kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for BT173

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.